molecular formula C9H12N2O B2704828 4-Methyl-3,4-dihydro-2h-1,4-benzoxazin-5-amine CAS No. 1253380-84-5

4-Methyl-3,4-dihydro-2h-1,4-benzoxazin-5-amine

Cat. No.: B2704828
CAS No.: 1253380-84-5
M. Wt: 164.208
InChI Key: XPAGSUWRLQZFMD-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine (CAS 1253380-84-5) is a high-purity chemical compound supplied for research and development purposes. This organic molecule features a dihydrobenzoxazine core structure, with a molecular formula of C9H12N2O and a molecular weight of 164.20 g/mol . Its structure, defined by the SMILES notation NC1C=CC=C2OCCN(C)C=12 , includes an amine functional group, making it a valuable building block in medicinal chemistry and drug discovery research. The dihydrobenzoxazine scaffold is a privileged structure in pharmaceutical research, known for its presence in biologically active molecules . Researchers utilize this amine-functionalized derivative as a key synthetic intermediate for the development of novel compounds. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling is essential; this product should be stored according to recommended safety guidelines .

Properties

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-5-6-12-8-4-2-3-7(10)9(8)11/h2-4H,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAGSUWRLQZFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=CC=CC(=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253380-84-5
Record name 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylamine with glyoxal in the presence of an acid catalyst to form the benzoxazine ring. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C)

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid

    Solvents: Polar solvents like ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the amine group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Anticancer Activity

Recent research has indicated that derivatives of 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine exhibit promising anticancer properties. A study evaluated the anti-proliferative effects of various benzoxazine derivatives against multiple cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers. The compound demonstrated significant inhibitory activity with an IC50 ranging from 7.84 to 16.2 µM for several tested cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Table 1: Anticancer Activity of Benzoxazine Derivatives

CompoundCancer Cell LineIC50 (µM)
14fPC-37.84
14fMDA-MB-23116.2
14fMIA PaCa-2Not specified

Cannabinoid Receptor Modulation

Another area of interest is the modulation of cannabinoid receptors. Compounds derived from benzoxazine structures have been identified as selective agonists for the type 2 cannabinoid receptor (CB2). These compounds can potentially treat conditions linked to non-activation of CB2 receptors without causing central nervous system effects, highlighting their therapeutic promise in pain management and inflammation .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity. The synthesis typically includes the use of starting materials such as bromoacetophenones and nitro intermediates, followed by reduction and cyclization reactions to form the benzoxazine scaffold .

Table 2: Synthesis Pathway Overview

StepReaction TypeKey Reagents
1Williamson Ether SynthesisBromoacetophenone
2ReductionPd/C
3CyclizationMannich Reaction
4N-ArylationSubstituted Bromobenzene

Material Science Applications

Beyond medicinal chemistry, benzoxazines have been explored for their utility in material science, particularly as thermosetting resins due to their excellent thermal stability and mechanical properties. The polymerization of benzoxazines leads to materials that can withstand high temperatures and exhibit good mechanical strength, making them suitable for aerospace and automotive applications.

Mechanism of Action

The mechanism of action of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine (CAS 226571-61-5)
  • Structure : Differs by the amine group at position 6 instead of 5.
  • Molecular Formula : C₉H₁₂N₂O (identical to the target compound).
  • Pharmacological Impact : Positional isomerism may alter binding affinity to targets like matriptase-2, as substituent placement affects steric and electronic interactions .
5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 1176714-94-5)
  • Structure : Features a methyl group at position 2 and a ketone (oxo) at position 3.
  • Molecular Formula : C₉H₁₀N₂O₂ (MW 178.19 Da).

Functional Group Modifications

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic Acid (CAS 212578-38-6)
  • Structure : Carboxylic acid substituent at position 2.
  • Molecular Formula: C₁₀H₁₁NO₃ (MW 193.19 Da).
  • Impact : Increased polarity due to the carboxylic acid group may enhance solubility but reduce membrane permeability compared to the target compound .
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl Chloride (CAS 892948-94-6)
  • Structure : Sulfonyl chloride group at position 6.
  • Molecular Formula: C₉H₁₀ClNO₃S (MW 247.70 Da).
  • Application : Reactive sulfonyl chloride enables derivatization for probe or inhibitor synthesis, diverging from the target compound’s direct pharmacological role .

Scaffold Variations

3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-amine (CAS 26011-57-4)
  • Structure : Lacks the 4-methyl group present in the target compound.
  • Molecular Formula : C₈H₁₀N₂O (MW 150.18 Da).
  • Pharmacological Impact : Absence of the methyl group may reduce lipophilicity, affecting bioavailability .
Imidazolinic Benzoxazine Derivatives
  • Structure : Incorporate imidazoline rings fused to the benzoxazine core.
  • Activity : Demonstrated antihypertensive effects in preclinical studies, highlighting the scaffold’s versatility for medicinal chemistry optimization .

Pharmacological and Physicochemical Properties

Key Comparisons (Table)

Compound Name Substituents Molecular Formula Molecular Weight (Da) Key Activity/Use Reference
Target Compound 4-Me, 5-NH₂ C₉H₁₂N₂O 164.09 Calcium antagonism, antihypertensive
4-Me-6-NH₂ isomer 4-Me, 6-NH₂ C₉H₁₂N₂O 164.09 Matriptase-2 inhibition
5-Amino-2-Me-3-oxo derivative 2-Me, 3-oxo, 5-NH₂ C₉H₁₀N₂O₂ 178.19 Unknown (structural analog)
2-Carboxylic acid derivative 2-COOH, 4-Me C₁₀H₁₁NO₃ 193.19 Synthetic intermediate
Benzo[b][1,4]oxazin-6-amine 6-NH₂ (no 4-Me) C₈H₁₀N₂O 150.18 Enzyme inhibition (inference)

Activity Insights

  • Its 5-amine may form hydrogen bonds critical for binding, whereas the 6-amine isomer could exhibit altered selectivity .
  • Scaffold Importance : Compounds lacking the 3,4-dihydro-2H-1,4-benzoxazine core (e.g., ) show reduced activity, underscoring the scaffold’s role in maintaining inhibitory effects .

Biological Activity

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine is a heterocyclic compound with significant potential in various biological applications. Its unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H12N2O
  • Molecular Weight : 164.20 g/mol
  • CAS Number : 1253380-84-5
  • Density : 1.167 g/cm³ (predicted)
  • Boiling Point : 305.4 °C (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The compound can form stable complexes with target proteins, modulating their activity and influencing various biochemical pathways. Notably, it has shown potential as an inhibitor of certain enzymes involved in inflammatory processes and cancer progression.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In one study, the compound was tested against several bacterial strains and demonstrated significant inhibition of growth, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in relation to its effects on cell proliferation and apoptosis in cancer cell lines. A notable study reported that derivatives of this compound displayed potent activity against various cancer types by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide production in activated macrophages . This suggests its potential utility in treating chronic inflammatory diseases.

Study on Anticancer Activity

A study conducted on a series of benzoxazine derivatives demonstrated that this compound exhibited a high affinity for serotonin receptors (K(i) = 0.051 nM) and showed significant antagonistic activity against the von Bezold-Jarisch reflex in rats (ED50 = 0.089 µg/kg i.v.) . This highlights its potential as a therapeutic agent in oncology.

Wound Healing and Anti-inflammatory Activity

Another investigation focused on the wound healing properties of formulations containing this compound. The study revealed that the compound significantly enhanced wound contraction and epithelialization rates compared to control groups . The anti-inflammatory effects were also noted through reduced levels of inflammatory markers such as IL-6 and COX-2.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anticancer, anti-inflammatory
4-Methyl-3,4-dihydro-2H-benzoxazin-8-aminesSimilar structureModerate anticancer activity
7-Bromo derivativeSimilar structure with bromine substitutionIncreased antimicrobial activity

Q & A

Q. What synthetic methodologies are effective for preparing 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine, and how do reaction conditions influence yield and purity?

Synthesis of benzoxazine derivatives typically involves Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization . Alternative approaches include regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates using bases like DBU, followed by intermolecular amidation . Key factors affecting yield include:

  • Catalyst choice (e.g., Cu(I) vs. other transition metals).
  • Temperature control (e.g., 45°C for optimal cyclization ).
  • Solvent polarity (polar aprotic solvents enhance reaction rates).
Method Catalyst/Base Yield Range Key Reference
SN2 ring-opening + Cu-catalyzedCu(I)60–85%
DBU-mediated alkylationDBU70–90%

Q. What analytical techniques are recommended for characterizing benzoxazine derivatives?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substitution patterns (e.g., δ = 3.86 ppm for methoxy groups ).
  • X-ray Crystallography : For resolving crystal structures (e.g., SHELX programs for refinement ).
  • HRGC-MS/O : High-resolution gas chromatography-mass spectrometry with olfactometry identifies trace impurities (e.g., iodophenol derivatives ).
  • Melting Point Analysis : Critical for assessing purity (e.g., mp 96–98°C for nitro-substituted analogs ).

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for benzoxazine derivatives across studies?

Contradictions often arise from:

  • Variations in assay conditions (e.g., buffer pH, enzyme concentration).
  • Structural heterogeneity (e.g., substituent effects on topoisomerase I inhibition ).
  • Data normalization methods (e.g., IC₅₀ vs. percentage inhibition at fixed concentrations).

Q. Recommended approach :

  • Standardized bioassays : Use relaxation assays and electrophoretic mobility shift assays (EMSA) to compare inhibition mechanisms .
  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. nitro groups) and evaluate potency changes. For example, 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives showed catalytic inhibition vs. topoisomerase poisoning based on substituent positioning .

Q. What strategies optimize regioselectivity in benzoxazine synthesis?

  • Base selection : DBU promotes O-alkylation over N-alkylation due to steric and electronic effects .
  • Protecting groups : Temporary protection of amines (e.g., Boc groups) prevents unwanted side reactions during cyclization.
  • Microwave-assisted synthesis : Reduces reaction time and improves selectivity (e.g., 1 h vs. 24 h conventional heating ).

Q. How do structural modifications influence inhibitory activity against human topoisomerase I?

SAR studies reveal:

  • Electron-withdrawing groups (e.g., nitro at position 5) enhance catalytic inhibition by stabilizing enzyme-DNA complexes .
  • Methyl substituents (e.g., 4-methyl) improve metabolic stability but reduce intercalation potential.
  • Hybrid scaffolds (e.g., triazole-benzoxazine hybrids) show dual inhibition of topoisomerase I and antimicrobial targets .
Substituent Position Activity Trend Mechanism
-NO₂5↑ Catalytic inhibitionDNA-enzyme stabilization
-CH₃4↓ IntercalationSteric hindrance
-F7↑ Topoisomerase poisoningEnhanced DNA cleavage

Q. What green synthesis methods are applicable to benzoxazine derivatives?

  • Solvent-free reactions : Reduce waste (e.g., mechanochemical grinding ).
  • Biocatalysis : Enzymatic ring-opening of aziridines under mild conditions.
  • Recyclable catalysts : Immobilized Cu nanoparticles on silica for cyclization steps .

Q. How can computational tools aid in benzoxazine research?

  • DFT calculations : Predict regioselectivity and transition states (e.g., lattice energy minimization ).
  • Molecular docking : Screen derivatives against topoisomerase I (e.g., AutoDock Vina ).
  • Crystallographic software : SHELXL for refining X-ray structures .

Q. What are the challenges in scaling up benzoxazine synthesis for preclinical studies?

  • Purification bottlenecks : Column chromatography is inefficient; switch to recrystallization or distillation.
  • Catalyst recovery : Cu(I) catalysts are costly; heterogeneous alternatives (e.g., Cu/C) improve sustainability .
  • Stability issues : Nitro-substituted derivatives may degrade under light; use amber glassware .

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